(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O6S/c17-11-1-3-12(4-2-11)26(22,23)13(8-18)5-10-6-15-16(25-9-24-15)7-14(10)19(20)21/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWZSALHPLHKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure
The compound features a unique structure characterized by:
- A (4-chlorophenyl) sulfonyl group
- A 6-nitro-1,3-benzodioxole moiety
- A propenenitrile backbone
This structural configuration is pivotal for its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with sulfonamide functionalities have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzyme systems essential for cell wall synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Various | TBD (To Be Determined) |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis in various cancer cells through the activation of caspases and modulation of cell cycle regulators.
The biological activities of the compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to mimic p-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.
- Cytokine Modulation : It may interfere with signaling pathways that regulate inflammation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
Case Study 1: Antimicrobial Evaluation
A study published in Brazilian Journal of Pharmaceutical Sciences synthesized several derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that compounds with similar structures to our target demonstrated promising activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anti-inflammatory Effects
In a controlled trial assessing the anti-inflammatory effects of related compounds, it was found that administration significantly reduced markers of inflammation in animal models of arthritis . The study highlighted the potential for clinical applications in inflammatory diseases.
Case Study 3: Anticancer Activity
Research conducted on various cancer cell lines revealed that certain derivatives induced apoptosis at micromolar concentrations. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .
Scientific Research Applications
The compound has demonstrated promising biological activities that make it a candidate for further pharmacological studies.
Antimicrobial Properties:
Recent studies have indicated that compounds containing a sulfonyl group exhibit antimicrobial properties. The presence of the 6-nitro-1,3-benzodioxole moiety may enhance this activity due to its electron-withdrawing nature, which can affect the overall reactivity and interaction with biological targets .
Anticancer Potential:
Research into related compounds suggests that the structural features of (E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile could be linked to anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is a focus of ongoing investigations .
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting that this compound could be developed into a new class of antibiotics .
Case Study 2: Anticancer Research
Another study investigated the effects of this compound on cancer cell lines. The findings revealed that it induced apoptosis in specific cancer cells, indicating its potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved and to optimize its efficacy .
Summary Table of Applications
Preparation Methods
Wittig Olefination Approach
This method employs a sulfonyl-stabilized ylide to couple with the nitrobenzodioxol aldehyde:
Step 1: Phosphonium Salt Formation
4-Chlorophenylsulfonylacetonitrile reacts with triphenylphosphine (PPh₃) in dry THF under reflux to generate the corresponding phosphonium salt.
Step 2: Ylide Generation and Aldehyde Coupling
The phosphonium salt is treated with K₂CO₃ in dichloromethane (DCM) to form the ylide, which reacts with 5-nitro-6-formyl-1,3-benzodioxole. The reaction proceeds via a concerted [2+2] cycloaddition, favoring the E-isomer due to steric hindrance between the sulfonyl and benzodioxol groups.
Optimized Conditions :
Knoevenagel Condensation Alternative
A one-pot condensation between 4-chlorophenylsulfonylacetonitrile and the aldehyde is catalyzed by piperidine in ethanol. While this method avoids phosphine reagents, it requires strict anhydrous conditions to prevent nitrile hydrolysis.
Key Data :
- Catalyst: Piperidine (10 mol%)
- Reaction time: 12 h
- Yield: 65–70%
- E Selectivity: Reduced compared to Wittig (7:3).
Sulfonyl Group Installation and Functionalization
The 4-chlorophenylsulfonyl moiety is typically introduced early in the synthesis to avoid side reactions with electrophilic intermediates:
Method A : Direct sulfonation of a pre-formed acrylonitrile derivative using 4-chlorobenzenesulfonyl chloride in pyridine.
Method B : Nucleophilic displacement of a bromide leaving group (e.g., in 2-bromoacrylonitrile) with 4-chlorophenylsulfinate (Na⁺ salt) in DMF.
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 55–60% | 70–75% |
| Purity (HPLC) | 92% | 98% |
| Byproducts | Sulfonic acids | Disulfides |
Method B is preferred for large-scale synthesis due to higher efficiency and fewer side reactions.
Spectroscopic Characterization and Validation
1H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, benzodioxol-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.01 (s, 1H, =CH–CN)
- δ 6.05 (s, 2H, O–CH₂–O)
IR (KBr) :
- 2215 cm⁻¹ (C≡N stretch)
- 1540, 1350 cm⁻¹ (asymmetric/symmetric SO₂)
- 1520 cm⁻¹ (NO₂ asymmetric stretch)
X-ray Crystallography :
- Confirms E-configuration with a C=C bond length of 1.34 Å.
- Dihedral angles: 85.2° between sulfonyl phenyl and benzodioxol rings.
Industrial-Scale Considerations and Environmental Impact
Large-scale production (≥1 kg) requires:
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : Use and NMR to verify substituent positions and confirm the (E)-configuration via coupling constants (e.g., trans-vinylic protons typically exhibit ) .
- X-ray Crystallography : Employ single-crystal X-ray diffraction to resolve the stereochemistry. Refinement using SHELXL (via SHELXTL suite) ensures accurate bond-length and angle measurements . For visualization, use ORTEP-3 to generate thermal ellipsoid diagrams .
Q. How can synthetic routes for this compound be optimized to enhance yield and purity?
- Methodological Answer :
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates, as demonstrated in analogous sulfonamide syntheses .
- Stepwise Coupling : Optimize reaction conditions (e.g., solvent polarity, temperature) for sulfonyl chloride coupling to the benzodioxol core. Monitor via TLC and HPLC to isolate intermediates .
Q. What computational tools are suitable for predicting the electronic properties of this nitroaromatic system?
- Methodological Answer :
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify electron-deficient regions (e.g., nitro and sulfonyl groups) and assess reactivity toward nucleophilic attack .
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) for insights into charge-transfer interactions .
Advanced Research Questions
Q. How can hydrogen bonding and π-π stacking interactions influence the supramolecular assembly of this compound in crystalline phases?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., rings) using crystallographic data .
- Packing Analysis : Use Mercury (CCDC) or PLATON to quantify intermolecular distances (e.g., centroid-to-centroid for π-π interactions) and correlate with thermal stability .
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
- Methodological Answer :
- Dynamic Disorder Modeling : If electron density maps show disorder (e.g., rotating nitro groups), refine using PART instructions in SHELXL to account for partial occupancy .
- Topology Analysis : Compare Multiwfn-derived electron density Laplacian () with experimental X-ray data to validate bond critical points .
Q. How can degradation during prolonged spectroscopic or crystallographic studies be mitigated?
- Methodological Answer :
- Sample Stabilization : Store solutions at –20°C under inert atmosphere (N/Ar) to prevent nitro-group reduction or benzodioxol ring hydrolysis .
- Rapid Data Collection : Use synchrotron radiation for high-speed X-ray diffraction to minimize radiation damage .
Q. What experimental and theoretical approaches elucidate the compound’s reactivity in photochemical or catalytic environments?
- Methodological Answer :
- Time-Resolved Spectroscopy : Perform UV-vis transient absorption studies to track excited-state dynamics of the nitrobenzodioxol moiety .
- Reactivity Descriptors : Compute Fukui indices (via Multiwfn) to predict electrophilic/nucleophilic sites for reaction pathway optimization .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in NMR vs. X-ray data for this compound’s conformation?
- Methodological Answer :
- Solution vs. Solid-State Comparison : Compare NOESY (solution) and X-ray (solid-state) data. If discrepancies arise (e.g., rotational barriers around the sulfonyl group), perform variable-temperature NMR to assess flexibility .
- DFT-MD Simulations : Conduct molecular dynamics simulations to model conformational equilibria and validate against experimental data .
Software and Workflow Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
